beta-Alanyl-l-isoleucine
Description
Significance of Dipeptides within Biological Systems and Chemical Synthesis
Dipeptides are fundamental molecules in various biological processes. dergipark.org.tr They are involved in cellular signaling, nutrient absorption, and protein synthesis. dergipark.org.tr Some dipeptides exhibit specific bioactive properties, such as antioxidant or anti-inflammatory effects, making them subjects of research for potential therapeutic applications. ontosight.airesearchgate.net In addition to their biological roles, dipeptides are important in biotechnology and material science, where they can self-assemble into nanostructures like hydrogels for biomedical applications, including tissue engineering and drug delivery. dergipark.org.tr
The chemical synthesis of dipeptides can be achieved through several methods, including solution-phase synthesis, solid-phase synthesis, and enzymatic synthesis. numberanalytics.com While traditional chemical synthesis can be complex and generate waste due to the need for protecting groups, biocatalysis using enzymes offers a more sustainable and highly specific alternative. researchgate.net The stability and solubility of dipeptides can also differ significantly from their individual amino acid components, which is a key consideration in their synthesis and application. researchgate.net
Contextualizing beta-Alanyl-L-isoleucine within Beta-Amino Acid Chemistry and Branched-Chain Amino Acid Metabolism
The "beta" in this compound refers to beta-alanine (B559535), a naturally occurring beta-amino acid. wikipedia.org Unlike the more common alpha-amino acids that form proteins, in beta-amino acids, the amino group is attached to the second carbon atom (the beta-carbon) from the carboxyl group. wikipedia.org This structural difference means that beta-alanine has no stereocenter. wikipedia.org Dipeptides containing beta-alanine, like carnosine (beta-alanyl-L-histidine), are not incorporated into proteins but can be stored in tissues at high concentrations and act as important intramuscular buffers. wikipedia.orgcas.cz
The other component, L-isoleucine (B559529), is one of the three essential branched-chain amino acids (BCAAs), along with leucine (B10760876) and valine. wikipedia.orgmdpi.com The human body cannot produce BCAAs, so they must be obtained from dietary sources. swolverine.com BCAAs are crucial for muscle protein synthesis and can be used as an energy source by skeletal muscle during exercise. wikipedia.orgswolverine.com The metabolism of BCAAs is a complex process involving enzymes like branched-chain aminotransferase (BCAT) and branched-chain α-keto acid dehydrogenase (BCKDH). mdpi.com Dysregulation in BCAA metabolism has been linked to various metabolic disorders. mdpi.com The catabolism of isoleucine, in particular, contributes to both glucose and ketone body production. mdpi.com
Classification and Nomenclature: "Excitin-2" and the Broader Class of Beta-Alanyl-Branched Chain Amino Acids
This compound belongs to a specific class of dipeptides known as beta-alanyl-branched-chain amino acids. This group also includes beta-alanyl-L-leucine and beta-alanyl-L-valine. nih.govnih.gov In scientific literature, these compounds have been given the names Excitin-2, Excitin-1, and Excitin-3, respectively, due to their observed excitatory effects. nih.govnih.gov Research has shown that central administration of these dipeptides can stimulate hyperactivity. nih.gov
The nomenclature of such compounds follows standard chemical naming conventions. The systematic name for this compound is (2S,3S)-2-[(3-aminopropanoyl)amino]-3-methylpentanoic acid. chemicalbook.com This name precisely describes the molecular structure, indicating the specific stereoisomer of isoleucine (L-isoleucine) and the linkage to the beta-alanine component.
Below is a table summarizing the properties of this compound.
| Property | Value |
| PubChem CID | 61173493 nih.gov |
| Molecular Formula | C9H18N2O3 nih.gov |
| Systematic Name | (2S,3S)-2-[(3-aminopropanoyl)amino]-3-methylpentanoic acid chemicalbook.com |
| Common Name | Excitin-2 nih.govnih.gov |
| Classification | Dipeptide, Beta-Alanyl-Branched Chain Amino Acid nih.govnih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H18N2O3 |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
(2S,3S)-2-(3-aminopropanoylamino)-3-methylpentanoic acid |
InChI |
InChI=1S/C9H18N2O3/c1-3-6(2)8(9(13)14)11-7(12)4-5-10/h6,8H,3-5,10H2,1-2H3,(H,11,12)(H,13,14)/t6-,8-/m0/s1 |
InChI Key |
GGUBVMQYYFJPFQ-XPUUQOCRSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)CCN |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)CCN |
Origin of Product |
United States |
Biosynthesis and Metabolic Interconnections of Beta Alanyl L Isoleucine Precursors
L-Isoleucine (B559529) Metabolic Pathways
The metabolic pathways of L-isoleucine encompass both its synthesis (anabolism) and its breakdown (catabolism). These processes are crucial for maintaining cellular protein structure, providing energy, and generating intermediates for other metabolic cycles.
The synthesis of L-isoleucine in plants and microorganisms is a multi-step process that shares several enzymes with the valine and leucine (B10760876) biosynthesis pathways wikipedia.orgunl.edu.
The de novo synthesis of L-isoleucine begins with two key precursor molecules: pyruvic acid (pyruvate) and α-ketobutyrate wikipedia.orgunl.eduresearchgate.net. While pyruvate (B1213749) is a central metabolite derived from glycolysis, α-ketobutyrate is typically formed from the deamination of threonine, a reaction catalyzed by the enzyme threonine dehydratase nih.govnih.gov.
The pathway proceeds through several intermediates, with alpha-ketoglutarate (B1197944) playing a crucial role in the final step. In the transamination reaction that forms L-isoleucine, an amino group is transferred to the keto-acid precursor of isoleucine. Alpha-ketoglutarate participates in the broader cycle of transamination by accepting amino groups to form glutamate (B1630785), which then serves as the primary amino donor for the synthesis of many amino acids, including isoleucine wikipedia.org.
A series of four shared enzymes catalyzes the conversion of the initial precursors into L-isoleucine wikipedia.orgresearchgate.net. These enzymes exhibit specificity for the different substrates in the parallel pathways of isoleucine and valine synthesis nih.gov.
Acetolactate synthase (ALS) , also known as acetohydroxyacid synthase (AHAS), initiates the pathway by catalyzing the condensation of pyruvate with α-ketobutyrate. This reaction forms α-aceto-α-hydroxybutyrate, the first specific intermediate in isoleucine biosynthesis nih.govnih.govmedchemexpress.comwikipedia.org. This enzyme is a key regulatory point in the pathway and is a target for several herbicides medchemexpress.comwikipedia.org.
Acetohydroxy acid isomeroreductase , also called ketol-acid reductoisomerase (KARI), catalyzes the second step. This enzyme facilitates a two-part reaction involving an alkyl migration and a reduction, converting α-aceto-α-hydroxybutyrate into (2R,3R)-2,3-dihydroxy-3-methylpentanoate (also known as α,β-dihydroxy-β-methylvalerate) nih.govresearchgate.netnih.gov. This reaction requires NADPH as a cofactor researchgate.netnih.gov.
Dihydroxyacid dehydratase (DHAD) performs the third step in the sequence nih.gov. It catalyzes the dehydration of (2R,3R)-2,3-dihydroxy-3-methylpentanoate, removing a water molecule to produce (S)-3-methyl-2-oxopentanoate (also known as α-keto-β-methylvalerate) wikipedia.orgebi.ac.ukuniprot.org.
Valine aminotransferase , a type of branched-chain aminotransferase (BCAT), completes the synthesis. This enzyme catalyzes the final transamination step, transferring an amino group from a donor like glutamate to α-keto-β-methylvalerate, yielding L-isoleucine wikipedia.orgwikipedia.org.
| Enzyme | Abbreviation | Function in L-Isoleucine Biosynthesis | Reactant | Product |
|---|---|---|---|---|
| Acetolactate synthase | ALS / AHAS | Condensation of pyruvate and α-ketobutyrate nih.govmedchemexpress.com | Pyruvate + α-Ketobutyrate | α-Aceto-α-hydroxybutyrate |
| Acetohydroxy acid isomeroreductase | KARI | Isomerization and reduction researchgate.netnih.gov | α-Aceto-α-hydroxybutyrate | (2R,3R)-2,3-dihydroxy-3-methylpentanoate |
| Dihydroxyacid dehydratase | DHAD | Dehydration ebi.ac.ukuniprot.org | (2R,3R)-2,3-dihydroxy-3-methylpentanoate | (S)-3-methyl-2-oxopentanoate |
| Valine aminotransferase | BCAT | Transamination wikipedia.orgwikipedia.org | (S)-3-methyl-2-oxopentanoate | L-Isoleucine |
The breakdown of L-isoleucine occurs primarily in muscle tissue and yields intermediates that can enter central metabolic pathways for energy production youtube.com. Isoleucine is unique among the BCAAs in that its degradation produces precursors for both glucose and ketone body synthesis, classifying it as both glucogenic and ketogenic wikipedia.orgyoutube.comnih.gov.
The catabolism of isoleucine begins with its transamination to α-keto-β-methylvaleric acid, which is then oxidatively decarboxylated to form α-methylbutyryl-CoA biologydiscussion.com. This molecule undergoes a series of reactions analogous to the beta-oxidation of fatty acids. The degradation pathway ultimately cleaves α-methylbutyryl-CoA, yielding two key products: acetyl-CoA and propionyl-CoA nih.govbiologydiscussion.comfigshare.comnih.govnih.gov. The formation of propionyl-CoA is a defining feature of isoleucine and valine catabolism nih.govnih.gov.
The direct terminal products of the main isoleucine degradation pathway are acetyl-CoA and propionyl-CoA nih.govfigshare.comnih.gov.
Acetyl-CoA can enter the tricarboxylic acid (TCA) cycle for complete oxidation to CO2 or be used in the synthesis of ketone bodies, which accounts for the ketogenic nature of isoleucine wikipedia.orgnih.gov.
Propionyl-CoA is further metabolized in a three-step pathway. First, it is carboxylated to form D-methylmalonyl-CoA. This is then converted to L-methylmalonyl-CoA, and finally, methylmalonyl-CoA mutase rearranges it to form succinyl-CoA youtube.com.
Since succinyl-CoA is an intermediate of the TCA cycle, it can be converted to oxaloacetate and subsequently used for gluconeogenesis, the synthesis of glucose. This metabolic fate makes isoleucine a glucogenic amino acid wikipedia.orgyoutube.com. Therefore, the complete catabolism of isoleucine contributes intermediates to both energy-producing and biosynthetic pathways nih.govresearchgate.net.
| Initial Molecule | Intermediate Product | Terminal Product | Metabolic Fate |
|---|---|---|---|
| L-Isoleucine | Acetyl-CoA | Acetyl-CoA | TCA Cycle, Ketone Body Synthesis (Ketogenic) wikipedia.orgnih.gov |
| Propionyl-CoA | Succinyl-CoA | TCA Cycle, Gluconeogenesis (Glucogenic) wikipedia.orgyoutube.com |
Catabolic Pathways of L-Isoleucine
Beta-Alanine (B559535) Metabolic Pathways
Beta-alanine, a non-proteinogenic β-amino acid, is a crucial precursor for the synthesis of vital molecules such as pantothenate (vitamin B5), coenzyme A (CoA), and various dipeptides like carnosine and anserine (B1665513) across a wide range of organisms. utexas.eduresearchgate.net Unlike its α-isomer, L-alanine, beta-alanine is not incorporated into proteins but plays significant roles in stress response, particularly in plants, and as a component of essential metabolites. utexas.eduresearchgate.net The biosynthetic pathways leading to beta-alanine are diverse and vary significantly between different biological kingdoms.
Diverse Biosynthetic Routes of Beta-Alanine across Organisms
The synthesis of beta-alanine is not universally conserved, with distinct pathways evolving in prokaryotes, fungi, and plants. researchgate.netnih.gov While bacteria and fungi predominantly utilize the decarboxylation of L-aspartate, plants have developed multiple routes starting from various precursors. researchgate.netnih.gov
In most prokaryotes and fungi, the primary route for beta-alanine biosynthesis is the direct decarboxylation of L-aspartate. utexas.eduresearchgate.net This reaction is catalyzed by the enzyme L-aspartate-α-decarboxylase (ADC), also known as PanD. utexas.edu This enzyme is a key component in the pathway for pantothenate production in microorganisms. utexas.edu The ADC enzyme itself can be categorized into two subtypes: a pyruvoyl-dependent form found in bacteria like E. coli, and a pyridoxal-5'-phosphate (PLP)-dependent form present in other organisms. utexas.eduresearchgate.net This pathway represents a direct and efficient conversion of a common amino acid into the precursor for coenzyme A biosynthesis. nih.gov In fungi, the aspartate family of amino acids, originating from aspartate, includes threonine, lysine, methionine, and isoleucine, highlighting the central role of aspartate in fungal amino acid metabolism. nih.govresearchgate.net
Plants exhibit greater metabolic flexibility in beta-alanine synthesis, with at least three well-characterized pathways originating from different precursors: uracil (B121893), polyamines (spermine/spermidine), and propionate (B1217596). nih.govnih.gov
Uracil Pathway : The degradation of the nucleotide base uracil can lead to the formation of beta-alanine. This pathway involves the reduction of uracil to dihydrouracil (B119008), followed by two hydrolytic steps that ultimately yield beta-alanine, ammonia, and carbon dioxide. nih.govnih.gov The enzymes involved are dihydrouracil dehydrogenase, dihydropyrimidinase, and β-ureidopropionase. nih.gov
Polyamine Pathway : Polyamines such as spermine (B22157) and spermidine (B129725) can be catabolized to produce beta-alanine. nih.gov This pathway involves the conversion of spermine or spermidine to 1,3-diaminopropane, which is then oxidized to 3-aminopropionaldehyde. Finally, an aldehyde dehydrogenase oxidizes this intermediate to beta-alanine. nih.gov
Propionate Pathway : Propionate can serve as a precursor for beta-alanine. nih.gov The pathway begins with the activation of propionate to propionyl-CoA. nih.govnih.gov A series of enzymatic reactions then converts propionyl-CoA to acrylyl-CoA, 3-hydroxypropionyl-CoA, 3-hydroxypropionate, and finally malonate semialdehyde. nih.govnih.gov The final step is a transamination reaction to produce beta-alanine. nih.gov
| Pathway | Initial Precursor | Key Intermediates | Final Step to Beta-Alanine |
|---|---|---|---|
| Uracil Pathway | Uracil | Dihydrouracil, 3-Ureidopropionate | Hydrolysis by β-ureidopropionase |
| Polyamine Pathway | Spermine/Spermidine | 1,3-Diaminopropane, 3-Aminopropionaldehyde | Oxidation by aldehyde dehydrogenase |
| Propionate Pathway | Propionate | Propionyl-CoA, Malonate semialdehyde | Transamination of malonate semialdehyde |
Recent research has established a metabolic link between the catabolism of the branched-chain amino acid (BCAA) L-isoleucine and the synthesis of beta-alanine in plants. nih.govfrontiersin.org The degradation of isoleucine produces propionyl-CoA, which can then enter the propionate pathway for beta-alanine synthesis. nih.govfrontiersin.org Studies using isotopically labeled isoleucine in Arabidopsis thaliana have provided direct evidence for this metabolic connection. researchgate.netnih.gov This finding suggests that isoleucine can be an additional precursor for beta-alanine, linking BCAA catabolism to the production of this important non-proteinogenic amino acid. nih.govfrontiersin.org While valine degradation also produces propionyl-CoA, studies have shown that isoleucine is the more direct precursor for beta-alanine generation. nih.gov
The final step in the propionate pathway, and consequently the pathway from isoleucine, is the conversion of malonate semialdehyde to beta-alanine. nih.govnih.gov This conversion is proposed to occur via a transamination reaction. researchgate.netnih.gov In this reaction, an amino group is transferred from an amino donor to malonate semialdehyde, yielding beta-alanine. nih.gov This step is catalyzed by a class of enzymes known as aminotransferases. researchgate.netresearchgate.net
Several aminotransferases capable of catalyzing the final transamination step have been identified. researchgate.netnih.gov One such enzyme is β-alanine-pyruvate transaminase [EC 2.6.1.18], which transfers an amino group from L-alanine to malonate semialdehyde, producing beta-alanine and pyruvate. nih.gov Research in A. thaliana has identified three aminotransferases that can perform this reversible transamination reaction, confirming the hypothesis that isoleucine metabolism is linked to beta-alanine synthesis through the action of these enzymes on metabolic intermediates. researchgate.net The expression of these aminotransferases may be enhanced under certain stress conditions, such as hypoxia, to facilitate a beta-alanine-based defense response. nih.gov
| Enzyme | EC Number | Reaction | Organism Studied |
|---|---|---|---|
| β-alanine-pyruvate transaminase | 2.6.1.18 | Malonate semialdehyde + L-alanine ⇌ β-alanine + Pyruvate | Arabidopsis thaliana |
| Identified Aminotransferases | Not specified | Malonate semialdehyde + Amino donor ⇌ β-alanine + Keto acid | Arabidopsis thaliana |
Intermediary Metabolism Linking Isoleucine to Beta-Alanine Synthesis
Intermediary Roles of Beta-Alanine in Essential Metabolite Synthesis
Beta-alanine, a naturally occurring beta-amino acid, serves as a crucial intermediate in a variety of metabolic pathways. utexas.edualfa-chemistry.com Unlike its alpha-amino acid counterparts, it is not incorporated into proteins but is a fundamental building block for several essential biomolecules. wikipedia.org Its biosynthesis occurs through various routes, including the degradation of dihydrouracil and carnosine, and the catabolism of pyrimidines like cytosine and uracil. wikipedia.org In microorganisms, a primary pathway for beta-alanine synthesis is the decarboxylation of L-aspartate. nih.govresearchgate.net This non-proteogenic amino acid plays a vital role as a precursor in the synthesis of pantothenate (Vitamin B5), which is subsequently utilized in the formation of coenzyme A (CoA). asm.orgnih.gov Furthermore, it is a key component in the synthesis of dipeptides such as carnosine, anserine, and balenine (B107396), which are abundant in the muscle and brain tissues of vertebrates. nih.govresearchgate.net
Role as a Precursor for Pantothenate (Vitamin B5)
Beta-alanine is an indispensable component in the biosynthesis of pantothenate, also known as vitamin B5. frontiersin.orgnih.gov This process involves the ATP-dependent condensation of beta-alanine with D-pantoate, a reaction catalyzed by the enzyme pantothenate synthetase (EC 6.3.2.1). asm.orgwikipedia.org The reaction proceeds through the formation of a pantoyl-adenylate intermediate. asm.org Pantothenate is a vital nutrient for most organisms, serving as the precursor for the synthesis of coenzyme A. nih.govoup.com While plants and many microorganisms can synthesize pantothenate de novo, it is an essential vitamin for animals and must be obtained from their diet. nih.gov
The synthesis of D-pantoate itself originates from α-ketoisovalerate, an intermediate in the metabolic pathway of the branched-chain amino acid valine. asm.orgresearchgate.net This highlights a significant metabolic link between amino acid metabolism and vitamin biosynthesis. In bacteria such as Escherichia coli, the gene panC encodes for pantothenate synthetase, the enzyme responsible for the final step in pantothenate synthesis. asm.orgnih.gov
| Component | Role | References |
|---|---|---|
| Beta-Alanine | Substrate | asm.orgwikipedia.org |
| D-Pantoate | Substrate | asm.orgwikipedia.org |
| Pantothenate Synthetase (EC 6.3.2.1) | Enzyme | asm.orgwikipedia.org |
| ATP | Co-substrate/Energy Source | asm.orgwikipedia.org |
| Pantothenate (Vitamin B5) | Product | asm.orgwikipedia.org |
| AMP and Diphosphate | By-products | wikipedia.org |
Contribution to Coenzyme A (CoA) Biosynthesis
The pantothenate synthesized from beta-alanine is the direct precursor for the biosynthesis of Coenzyme A (CoA), an essential cofactor in all living organisms. asm.orgoup.com CoA plays a central role in numerous metabolic reactions, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle. asm.orgnih.gov The conversion of pantothenate to CoA is a universal five-step enzymatic pathway. oup.com
The initial and rate-limiting step in this pathway is the phosphorylation of pantothenate by the enzyme pantothenate kinase (PanK), which forms 4'-phosphopantothenate. oup.com Subsequent steps involve the condensation with cysteine, decarboxylation, adenylation, and finally, phosphorylation to yield CoA. oup.comfrontiersin.org The 4'-phosphopantetheine (B1211885) moiety of CoA, which is derived from pantothenate, is also crucial as the prosthetic group for acyl carrier proteins (ACPs) involved in fatty acid synthesis. asm.orgfrontiersin.org
In some prototrophic bacteria, it has been observed that externally supplied pantothenate is first broken down into pantoate and beta-alanine, which are then reassembled into pantothenate before being converted to CoA. nih.gov This suggests a preference for utilizing beta-alanine in the CoA synthesis pathway. nih.gov
| Step | Enzyme | Substrate | Product | References |
|---|---|---|---|---|
| 1 | Pantothenate kinase (PanK) | Pantothenate | 4'-Phosphopantothenate | oup.com |
| 2 | Phosphopantothenoylcysteine synthetase (PPCS) | 4'-Phosphopantothenate, Cysteine | 4'-Phosphopantothenoylcysteine | oup.com |
| 3 | Phosphopantothenoylcysteine decarboxylase (PPCDC) | 4'-Phosphopantothenoylcysteine | 4'-Phosphopantetheine | nih.gov |
| 4 | Phosphopantetheine adenylyltransferase (PPAT) | 4'-Phosphopantetheine, ATP | Dephospho-CoA | frontiersin.org |
| 5 | Dephospho-CoA kinase (DPCK) | Dephospho-CoA, ATP | Coenzyme A | frontiersin.org |
Formation of Carnosine (Beta-Alanyl-L-histidine) and Related Dipeptides
Beta-alanine is a fundamental constituent of the dipeptide carnosine (β-alanyl-L-histidine) and its methylated derivatives, anserine (β-alanyl-Nπ-methyl-L-histidine) and balenine (β-alanyl-Nτ-methyl-L-histidine). nih.govresearchgate.net These histidine-containing dipeptides are found in high concentrations in the skeletal muscle and brain of most vertebrates. nih.govresearchgate.net
The synthesis of carnosine is catalyzed by the enzyme carnosine synthase (EC 6.3.2.11) in an ATP-dependent reaction that joins beta-alanine and L-histidine. researchgate.netrsc.org Beta-alanine is considered the rate-limiting precursor for carnosine synthesis; its availability, rather than that of histidine, dictates the rate of carnosine production in muscle cells. wikipedia.orgnih.govfrontiersin.orgcarnosyn.com
Carnosine and related dipeptides have several important physiological functions, including acting as pH buffers, antioxidants, and metal ion chelators. nih.govaginganddisease.org The synthesis of these dipeptides occurs primarily in muscle and certain brain regions where carnosine synthase is expressed. rsc.org
| Dipeptide | Constituent Amino Acids | Synthesizing Enzyme | References |
|---|---|---|---|
| Carnosine | Beta-alanine, L-histidine | Carnosine synthase (EC 6.3.2.11) | researchgate.netrsc.org |
| Anserine | Beta-alanine, Nπ-methyl-L-histidine | Carnosine N-methyltransferase (EC 2.1.1.22) | nih.govrsc.org |
| Balenine | Beta-alanine, Nτ-methyl-L-histidine | Carnosine N-methyltransferase (EC 2.1.1.22) | nih.gov |
| Homocarnosine | Gamma-aminobutyric acid (GABA), L-histidine | Carnosine synthase (EC 6.3.2.11) | rsc.orgresearchgate.net |
Biological Roles and Mechanistic Insights
General Roles of Branched-Chain Amino Acids in Cellular and Organismal Metabolism
Branched-chain amino acids (BCAAs), which include leucine (B10760876), isoleucine, and valine, are essential amino acids that play crucial roles beyond their basic function as building blocks for proteins. researchgate.netwikipedia.org They are key regulators of metabolism and are involved in various physiological processes. researchgate.netmdpi.comnih.gov Unlike other amino acids that are primarily metabolized in the liver, BCAAs are mainly catabolized in skeletal muscle. creative-proteomics.com
Regulatory Functions in Protein, Lipid, and Carbohydrate Metabolism
BCAAs are significant signaling molecules that regulate the metabolism of proteins, lipids, and carbohydrates. nih.gove3s-conferences.orgsemanticscholar.org Leucine, in particular, is a potent stimulator of muscle protein synthesis and helps to reduce protein breakdown. researchgate.netjournalagent.com This regulatory function is critical for maintaining muscle mass and function. journalagent.com
In terms of carbohydrate metabolism, BCAAs can influence glucose homeostasis. They facilitate glucose uptake by the liver and skeletal muscle and enhance the synthesis of glycogen (B147801). researchgate.net Isoleucine, specifically, plays a role in activating glucose transporters. e3s-conferences.org During exercise, BCAAs can be oxidized by skeletal muscle for energy, which reduces the liver's need to break down glycogen. wikipedia.org
Regarding lipid metabolism, the breakdown of BCAAs can increase the oxidation of fatty acids, which may help reduce the risk of obesity. researchgate.net However, both insufficient and excessive levels of BCAAs in the diet have been shown to enhance the breakdown of fats (lipolysis). e3s-conferences.org
Table 1: Regulatory Functions of BCAAs in Metabolism
| Metabolic Process | Regulatory Role of BCAAs | Key BCAA Involved (if specified) |
|---|---|---|
| Protein Metabolism | Stimulates protein synthesis, Reduces protein breakdown | Leucine |
| Carbohydrate Metabolism | Facilitates glucose uptake, Enhances glycogen synthesis, Serves as energy source during exercise | Isoleucine |
| Lipid Metabolism | Increases fatty acid oxidation, Enhances lipolysis | Not specified |
Modulation of Cellular Signaling Pathways (e.g., PI3K/AKT/mTOR Network)
BCAAs exert many of their metabolic effects by modulating key cellular signaling pathways, most notably the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) network. mdpi.comnih.govexplorationpub.com This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. nih.govresearchgate.net
Leucine is a particularly strong activator of mTOR, which in turn promotes protein synthesis. nih.govjournalagent.com The activation of the mTOR pathway by BCAAs can occur independently of insulin (B600854) signaling. nih.gov However, there is a complex interplay between BCAA and insulin signaling. Persistent activation of mTOR by high levels of BCAAs can lead to feedback inhibition of insulin signaling, which may contribute to insulin resistance. nih.gov
The PI3K/AKT pathway, also activated by BCAAs, is involved in regulating glucose metabolism. nih.govmdpi.com Isoleucine has been shown to mediate glucose uptake through the PI3K pathway, independent of mTOR. nih.gov By influencing these critical signaling networks, BCAAs can coordinate cellular responses to nutrient availability and physiological demands. nih.govmdpi.com
Influence on Intestinal Homeostasis and Immune System Function
BCAAs are crucial for maintaining the health and integrity of the intestine. mdpi.comresearchgate.net They promote the development of the gut, enhance the proliferation of intestinal cells (enterocytes), and improve the absorption of nutrients. e3s-conferences.orgresearchgate.net BCAAs also strengthen the intestinal barrier, which is essential for preventing harmful substances from entering the bloodstream. explorationpub.comresearchgate.net
In addition to their role in gut health, BCAAs are vital for proper immune function. researchgate.netwikipedia.org All three BCAAs are necessary for the growth and proliferation of lymphocytes, a type of white blood cell. researchgate.netwikipedia.org They also support the function of other immune cells and can enhance the body's defense mechanisms. mdpi.com For example, BCAAs can stimulate the secretion of immunoglobulin A (IgA) in the gut, which helps to protect mucosal surfaces from pathogens. mdpi.com They are also involved in regulating both innate and adaptive immune responses. e3s-conferences.org
Table 2: Influence of BCAAs on Intestinal and Immune Function
| System | Specific Role of BCAAs |
|---|---|
| Intestinal Homeostasis | Promotes intestinal development and cell proliferation, Enhances nutrient absorption, Strengthens the intestinal barrier |
| Immune System | Essential for lymphocyte growth and proliferation, Supports the function of various immune cells, Enhances mucosal defense (e.g., IgA secretion), Regulates innate and adaptive immunity |
Mechanistic Roles of Beta-Alanine (B559535) in Organismal Stress Responses
Beta-alanine is a non-proteinogenic amino acid, meaning it is not used in the synthesis of proteins. frontiersin.orgnih.gov However, it plays a significant role in the response of organisms, particularly plants, to various environmental stresses. frontiersin.orgnih.govnih.gov
Response to Abiotic Stress Conditions in Plants (e.g., Temperature Extremes, Hypoxia, Drought, Heavy Metal Stress)
Plants accumulate beta-alanine as a general response molecule to a wide range of abiotic stresses. frontiersin.orgnih.govresearchgate.net Studies have shown that levels of beta-alanine increase significantly in plants subjected to conditions such as:
Temperature Extremes: Elevated beta-alanine levels have been observed in response to both heat shock and high-temperature stress. frontiersin.orgnih.gov
Hypoxia and Waterlogging: Beta-alanine is implicated in the recovery from waterlogging and helps plants withstand hypoxic (low oxygen) conditions. frontiersin.orgnih.gov
Drought: Drought stress induces the accumulation of beta-alanine in plants like Arabidopsis thaliana. frontiersin.orgnih.gov
Heavy Metal Stress: Exposure to heavy metals, such as cadmium, leads to an accumulation of beta-alanine. nih.gov
The accumulation of beta-alanine under these conditions suggests it has a protective function. frontiersin.orgnih.gov It can be converted into other protective compounds, such as the osmoprotectant beta-alanine betaine, which helps with salt tolerance, and homoglutathione, an antioxidant that protects against heavy metal toxicity and free radicals. frontiersin.orgnih.gov
Table 3: Role of Beta-Alanine in Plant Abiotic Stress Response
| Abiotic Stress | Observed Response in Plants |
|---|---|
| Temperature Extremes | Significant elevation of beta-alanine levels |
| Hypoxia/Waterlogging | Accumulation of beta-alanine, aiding in recovery |
| Drought | Increased levels of beta-alanine |
| Heavy Metal Stress | Accumulation of beta-alanine |
Involvement in Biotic Stress Responses
In addition to abiotic stress, beta-alanine is also involved in the response of plants to biotic stresses, such as attacks from pathogens and herbivores. frontiersin.orgnih.govresearchgate.net It is considered a molecule that can help defend the plant against these threats. frontiersin.orgresearchgate.net The accumulation of beta-alanine during biotic stress suggests it plays a role in the plant's defense mechanisms. nih.gov This can occur through various means, including its involvement in the synthesis of anti-microbial and anti-herbivory compounds. researchgate.net For instance, there is evidence of its participation in lignin (B12514952) biosynthesis, which can strengthen cell walls and provide a physical barrier against pathogens. frontiersin.orgnih.gov
Neurobiological and Behavioral Implications of Beta-Alanyl-Branched Chain Amino Acids
The dipeptides formed by beta-alanine and a branched-chain amino acid (BCAA)—leucine, isoleucine, and valine—are classified as "Excitins" due to their observed excitatory effects. nih.govtandfonline.comtandfonline.com Specifically, beta-alanyl-L-leucine is termed Excitin-1, beta-alanyl-L-isoleucine is Excitin-2, and beta-alanyl-L-valine is Excitin-3. nih.govtandfonline.comtandfonline.com While research focusing exclusively on this compound is limited, studies on the closely related compound Excitin-1 (beta-alanyl-L-leucine) provide significant insights into the neurobiological and behavioral impacts of this class of molecules. nih.govtandfonline.com
Beta-alanyl-BCAAs have been shown to modulate the levels of key neurotransmitters in the brain. nih.govtandfonline.com Research involving the oral administration of Excitin-1 (beta-alanyl-L-leucine) to rats demonstrated notable changes in monoamine and amino acid concentrations in the cerebral cortex and hypothalamus. nih.govtandfonline.com
In the cerebral cortex, Excitin-1 administration led to a significant increase in dopamine (B1211576) (DA) levels. tandfonline.com Simultaneously, a significant decrease in the concentration of 3-methoxy-4-hydroxyphenylglycol (MHPG), a major metabolite of noradrenaline, was observed. tandfonline.com In the hypothalamus, the same study recorded significantly lower levels of both MHPG and homovanillic acid (HVA), a primary metabolite of dopamine. tandfonline.com These findings suggest that beta-alanyl-BCAAs can influence the turnover and metabolism of catecholamines in specific brain regions.
The constituent amino acids also play roles in neurotransmitter systems. Branched-chain amino acids are crucial for nitrogen balance in the central nervous system (CNS) and are involved in the synthesis of neurotransmitters. nih.govjianhaidulab.com They serve as key nitrogen donors for the production of glutamate (B1630785), the brain's main excitatory neurotransmitter, which is also a precursor to the inhibitory neurotransmitter γ-aminobutyric acid (GABA). jianhaidulab.comfrontiersin.orgnih.gov Beta-alanine, the other component of the dipeptide, can also influence brain chemistry. For instance, a beta-alanine-supplemented diet has been shown to decrease the concentration of 5-hydroxyindoleacetic acid (5-HIAA), a metabolite of serotonin, in the hypothalamus of mice. researchgate.net
Table 1: Effect of Excitin-1 (Beta-Alanyl-L-Leucine) on Monoamine and Metabolite Concentrations in Rat Brain Regions Data extracted from a study on Excitin-1, used as a proxy for beta-alanyl-branched chain amino acid effects. tandfonline.com Concentrations are expressed in ng/g of tissue.
| Compound | Brain Region | Control Group (Mean ± SEM) | Excitin-1 Treated (Mean ± SEM) | Significance |
| Dopamine (DA) | Cerebral Cortex | 2.5 ± 0.3 | 4.3 ± 0.8 | P < 0.05 |
| MHPG | Cerebral Cortex | 100.2 ± 3.4 | 69.8 ± 4.5 | P < 0.0001 |
| MHPG | Hypothalamus | 650.3 ± 31.0 | 509.8 ± 31.8 | P < 0.01 |
| HVA | Hypothalamus | 94.7 ± 5.6 | 73.0 ± 5.5 | P < 0.05 |
The excitatory nature of beta-alanyl-BCAAs translates to observable effects on motor behavior. nih.govtandfonline.com In an open-field test, a standard method for assessing locomotor activity and exploratory behavior in rodents, rats administered Excitin-1 showed a significant increase in motor activity. nih.govtandfonline.com This was quantified by an increase in the total distance traveled and a higher frequency of rearing behaviors compared to the control group. nih.govtandfonline.com
The beta-alanine component itself has been shown to affect motor functions, although its effects can be complex. nih.gov When injected directly into the cerebral ventricles of rats, beta-alanine produced an inhibition of exploratory behavior and motility. nih.gov However, when administered intraperitoneally, it also caused significant changes in motor behavior, which some researchers suggest may be a decrease in exploratory activity. nih.govconductscience.com The contrasting effects highlight the importance of the delivery method and the specific behavioral paradigm being tested. The excitatory behavioral effects observed with the dipeptide Excitin-1 suggest that its neurobiological action is distinct from that of beta-alanine alone, possibly due to different transport mechanisms or interactions with neural pathways. nih.govtandfonline.com
A critical aspect of the neurobiological activity of this compound is its ability to reach the central nervous system. Studies have confirmed that these dipeptides can be incorporated into the brain following oral administration. nih.govtandfonline.comtandfonline.com After being administered to rats, Excitin-1 was detected intact in several brain regions, including the cerebral cortex, hypothalamus, hippocampus, and olfactory bulb. nih.govtandfonline.com This indicates that the dipeptide can cross the blood-brain barrier, a feature not always shared by its individual components; for example, beta-alanine is thought to have poor penetration on its own. nih.gov
Once inside the brain, the metabolic fate of this compound likely involves hydrolysis into its constituent amino acids: beta-alanine and L-isoleucine (B559529). The subsequent metabolism of these components is well-characterized. L-isoleucine, as a BCAA, participates in crucial brain metabolic pathways. nih.govjianhaidulab.com The initial step is a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs), which are present in both neurons and glial cells. frontiersin.orgnih.gov This reaction transfers the amino group from isoleucine to α-ketoglutarate, producing glutamate and the corresponding branched-chain α-keto acid (α-keto-β-methylvalerate). jianhaidulab.com This process directly links BCAA catabolism to the synthesis of the brain's primary excitatory neurotransmitter, glutamate. frontiersin.orgnih.gov The resulting keto-acids can then be further metabolized through the branched-chain α-keto acid dehydrogenase (BCKDH) complex to produce intermediates that can enter the TCA cycle for energy production. jianhaidulab.commdpi.com
The beta-alanine component, once cleaved, can contribute to the brain's pool of this amino acid. Beta-alanine is the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide with significant antioxidant and pH-buffering capabilities. cas.cz Animal studies have shown that beta-alanine administration can increase carnosine concentrations in various brain regions. nih.govnih.gov
Advanced Analytical and Spectroscopic Characterization Techniques
Chromatographic Methodologies for Identification, Separation, and Quantification
Chromatographic techniques are fundamental for separating beta-alanyl-l-isoleucine from complex mixtures, such as biological fluids or reaction media, and for its subsequent quantification. The choice of method depends on the sample matrix, the required sensitivity, and the analytical objective.
High-Performance Liquid Chromatography (HPLC) coupled with Fluorescence Detection (FLD) is a highly sensitive and selective method for quantifying amino acids and peptides. scispace.com Since dipeptides like this compound often lack a native chromophore or fluorophore, a derivatization step is typically required to enhance detection sensitivity. scispace.com
Research Findings: Pre-column derivatization is a common strategy where the analyte is reacted with a fluorescent labeling reagent before chromatographic separation. nih.gov Commonly used derivatizing agents for primary and secondary amines include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl-chloroformate (FMOC). scispace.comnih.govresearchgate.net OPA reacts with the primary amine of the beta-alanine (B559535) residue, while FMOC can react with secondary amines if present. The resulting fluorescent derivatives are then separated, typically on a reversed-phase C8 or C18 column, and detected with high sensitivity by an FLD. nih.govresearchgate.net
The separation is achieved using a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate (B1210297) or sodium hydrogenphosphate) and an organic modifier like acetonitrile (B52724) or methanol. nih.govnih.gov Method validation demonstrates high precision, with relative standard deviations (RSDs) for retention time and peak area often below 0.30% and 2.35%, respectively. plos.org The limits of detection (LOD) and quantification (LOQ) for amino acid derivatives can be in the picomolar to nanomolar range, highlighting the method's exceptional sensitivity. nih.govplos.org
| Parameter | Description | Common Examples/Values |
|---|---|---|
| Derivatization Reagent | Reagent used to impart fluorescence to the analyte. | o-phthalaldehyde (OPA) researchgate.netnih.gov, 9-fluorenylmethyl-chloroformate (FMOC) researchgate.net |
| Stationary Phase (Column) | The solid support used for separation. | Reversed-Phase C8 nih.gov, C18 researchgate.net (e.g., Agilent Zorbax Eclipse, Purospher RP-18e researchgate.netnih.gov) |
| Mobile Phase | Solvent system used to elute the analyte. | Gradient elution with aqueous buffer (e.g., 20-25 mM sodium acetate/phosphate) and organic solvent (acetonitrile, methanol) nih.govnih.gov |
| Detection Wavelengths | Excitation (λEx) and Emission (λEm) wavelengths for the fluorescence detector. | λEx: 340 nm, λEm: 450-455 nm (for OPA derivatives) scispace.comnih.gov |
| Analysis Time | Typical runtime for a single sample. | <30 minutes scispace.complos.org |
Ion Exchange Chromatography (IEC) is a classic and robust method for the separation and determination of amino acids and peptides. 193.16.218 The technique separates molecules based on their net charge, which is influenced by the pH of the mobile phase. ucl.ac.uk For a dipeptide like this compound, the presence of a free amino group and a carboxyl group allows it to be retained on either a cation or anion exchange resin. ucl.ac.ukgriffith.edu.au
Research Findings: In IEC, the sample is loaded onto a column packed with a charged resin. Amino acids and peptides are bound to the resin and then selectively eluted by changing the pH or the ionic strength of the buffer. ucl.ac.uk For instance, using a cation-exchange resin, more basic compounds bind more strongly and are eluted later. libretexts.org
Detection is commonly achieved by post-column derivatization with ninhydrin (B49086). 193.16.218libretexts.org The eluent from the column is mixed with a ninhydrin solution, and the reaction, typically conducted at an elevated temperature, produces a colored compound (Ruhemann's purple) that can be measured photometrically, usually around 570 nm. 193.16.218 This method is highly specific for amino acids. An advantage of the post-column approach is that sample preparation can be minimal compared to pre-column methods. 193.16.218 The entire process can be automated using dedicated amino acid analyzers. nih.gov While reproducible, analysis times can be longer than typical HPLC methods. researchgate.net
| Parameter | Description | Details |
|---|---|---|
| Separation Principle | Separation based on the net charge of the analyte. | Utilizes cation or anion exchange resins. Elution is controlled by pH and ionic strength gradients. ucl.ac.uk |
| Derivatization | Post-column reaction to enable photometric detection. | Reaction with ninhydrin is the most common method. 193.16.218 |
| Detection Method | Measurement of the colored derivative. | Photometric detection at ~570 nm for primary amines (Ruhemann's purple). 193.16.218 |
| Buffer Systems | Eluents used for separation. | Sodium or lithium-based buffer systems are typically used to achieve separation of numerous compounds. 193.16.218 |
For comprehensive metabolomic studies, Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry (HILIC-MS/MS) has emerged as a powerful tool for analyzing polar metabolites like amino acids and dipeptides. nih.govnih.gov HILIC is particularly well-suited for retaining and separating highly polar compounds that are not well-retained on traditional reversed-phase columns. nih.gov
Research Findings: HILIC utilizes a polar stationary phase (e.g., bare silica (B1680970) or amide-based) and a mobile phase with a high concentration of an organic solvent, like acetonitrile. mdpi.com This combination facilitates the retention of polar analytes such as this compound. The high organic content of the mobile phase is also advantageous for electrospray ionization (ESI) in the mass spectrometer, leading to enhanced sensitivity. mdpi.com
Coupling HILIC with tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity. nih.gov The mass spectrometer can be operated in selected reaction monitoring (SRM) mode, where a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored for quantification. ebm-journal.org This targeted approach allows for the accurate quantification of the dipeptide even in highly complex biological matrices like plasma, and it can differentiate between isomers like leucine (B10760876) and isoleucine by their characteristic fragmentation patterns. mdpi.comebm-journal.org This method offers rapid analysis without the need for derivatization. mdpi.comnih.gov
| Parameter | Description | Common Settings |
|---|---|---|
| Chromatography Mode | Liquid chromatography separation technique. | Hydrophilic Interaction Liquid Chromatography (HILIC). nih.gov |
| Stationary Phase | Polar column material. | Bare silica, amide, or zwitterionic phases. mdpi.com |
| Mobile Phase | High organic content solvent system. | Acetonitrile with an aqueous modifier (e.g., ammonium (B1175870) formate (B1220265) or acetate). mdpi.com |
| Ionization Source | Interface between LC and MS. | Electrospray Ionization (ESI), typically in positive mode for amino acids/peptides. |
| MS Detection Mode | Mass analysis technique for quantification. | Tandem MS (MS/MS) using Selected Reaction Monitoring (SRM). ebm-journal.org |
Gas Chromatography–Mass Spectrometry (GC-MS) is a cornerstone technique for metabolic flux analysis and isotopic labeling studies. creative-proteomics.comnih.gov Although not typically used for routine quantification of intact dipeptides due to their low volatility, it is invaluable for tracing the metabolic fate of the constituent amino acids (beta-alanine and l-isoleucine) after hydrolysis of the dipeptide.
Research Findings: For GC-MS analysis, non-volatile compounds like amino acids must be converted into volatile derivatives. nih.gov This is commonly achieved through a two-step process involving oximation followed by silylation (e.g., with N-methyl-N-(trimethylsilyl)trifluoroacetamide, MSTFA). nih.gov The resulting derivatives are thermally stable and volatile, making them suitable for GC separation.
In isotopic labeling studies, organisms or cell cultures are supplied with a substrate enriched with a stable isotope (e.g., ¹³C). nih.govnih.gov GC-MS can then be used to analyze the mass spectra of the derivatized amino acids. The mass spectrometer separates ions based on their mass-to-charge ratio, allowing for the detection of the mass shift caused by the incorporation of the stable isotope. nih.gov This provides detailed information on the activity of metabolic pathways and the flow of atoms through the network, which would be crucial for studying the breakdown and utilization of this compound. nih.gov
| Aspect | Description | Relevance to this compound |
|---|---|---|
| Sample Preparation | Requires hydrolysis of the dipeptide followed by derivatization of the resulting amino acids. | Enables analysis of the constituent beta-alanine and l-isoleucine (B559529). |
| Derivatization | Chemical modification to increase volatility for GC analysis. | Commonly silylation (e.g., using MSTFA or MTBSTFA). nih.govnih.gov |
| Isotopic Labeling | Use of stable isotopes (e.g., ¹³C, ¹⁵N) to trace metabolic pathways. | Allows tracking of the carbon and nitrogen atoms from the dipeptide through various metabolic routes. |
| Detection | Mass spectrometry detects the mass isotopomer distribution of the analyte fragments. | Provides quantitative data on the extent of isotope incorporation, revealing metabolic fluxes. nih.gov |
Spectroscopic Techniques for Structural Elucidation and Conformational Analysis
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable for the definitive structural confirmation of this compound and for analyzing its stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic structure of a molecule. mdpi.com One-dimensional (1D) ¹H and ¹³C NMR spectra, along with two-dimensional (2D) experiments like COSY and HMBC, allow for the unequivocal assignment of all proton and carbon resonances in the this compound molecule. nih.govresearchgate.net
Research Findings: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum provides information on the different carbon environments. For this compound, distinct signals corresponding to the beta-alanine and isoleucine moieties can be identified and assigned.
NMR is also a key technique for enantiomeric and diastereomeric analysis. researchgate.net Since this compound contains a chiral center in the isoleucine residue, NMR can be used to confirm its stereochemical purity. The presence of the diastereomer, beta-alanyl-d-allo-isoleucine, could be detected as it would give rise to a separate set of signals in the NMR spectrum. researchgate.net The chemical shifts of the α-proton and α-carbon are particularly sensitive to stereochemistry. researchgate.net In some cases, chiral shift reagents may be added to the sample to induce a greater separation between the signals of different enantiomers or diastereomers, facilitating their analysis. researchgate.netnih.gov
| NMR Experiment | Information Obtained | Application |
|---|---|---|
| ¹H NMR | Provides information on proton environments, spin-spin coupling, and relative proton counts. | Confirms the presence of both beta-alanine and isoleucine residues and the peptide bond formation. |
| ¹³C NMR | Identifies the number and chemical environment of all carbon atoms in the molecule. nih.gov | Structural confirmation and purity assessment. The chemical shifts of the α-carbon can be indicative of the stereoisomer. researchgate.net |
| 2D NMR (COSY, HMBC) | Establishes correlations between protons (COSY) and between protons and carbons (HMBC), revealing connectivity. nih.govresearchgate.net | Unambiguous assignment of all signals in the ¹H and ¹³C spectra. |
| Enantiomeric Analysis | Differentiation between stereoisomers. | Use of chiral shift reagents or analysis in chiral solvents can resolve signals for different enantiomers/diastereomers. researchgate.netnih.gov |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups and secondary structure of peptides by measuring the absorption of infrared radiation. nih.govacs.org The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its constituent functional groups.
The amide I band, appearing in the 1600-1700 cm⁻¹ region, is particularly sensitive to the peptide's secondary structure and arises mainly from C=O stretching vibrations. nih.gov The amide II band, located between 1500 and 1600 cm⁻¹, results from N-H bending and C-N stretching vibrations. For beta-Alanine, characteristic peaks are observed at 1630 cm⁻¹ (-C=O group), 1565 cm⁻¹ (NH2), and 1463 cm⁻¹ (C-N). researchgate.net In the context of this compound, the presence of the peptide bond and the specific side chain of isoleucine will influence the precise positions and shapes of these bands. The analysis of these bands can reveal information about the adoption of secondary structures like β-sheets or random coils upon self-assembly. nih.gov
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment |
| Amide A | ~3300 | N-H stretching |
| Amide I | 1600-1700 | C=O stretching |
| Amide II | 1500-1600 | N-H bending, C-N stretching |
| CHx stretching | 2800-3000 | Aliphatic C-H stretching |
| Carboxylate (COO⁻) stretching | ~1400 | Symmetric stretching of the C-terminal carboxylate |
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of molecules. Tandem mass spectrometry (MS/MS) further provides structural information by fragmenting a selected ion and analyzing the resulting fragment ions. revvity.comspringernature.com This is particularly crucial for distinguishing between isomeric amino acids like leucine and isoleucine within a peptide sequence. nih.govrsc.orgresearchgate.net
In the analysis of this compound, electrospray ionization (ESI) would typically be used to generate protonated molecular ions [M+H]⁺. Subsequent fragmentation of this precursor ion in an MS/MS experiment, for instance through collision-induced dissociation (CID), yields a characteristic fragmentation pattern. The fragmentation of the peptide backbone results in b- and y-type ions. The key to differentiating the N-terminal beta-Alanine from the C-terminal l-isoleucine lies in the specific mass differences observed in the spectrum.
A significant challenge in peptide sequencing is the differentiation of the isobaric residues leucine and isoleucine. nih.govrsc.orgresearchgate.net Advanced fragmentation techniques and careful analysis of the MS/MS spectrum are required to distinguish them. The fragmentation of the isoleucine side chain can lead to specific neutral losses that are not observed for leucine. For instance, specific w-ions resulting from side-chain cleavages can be diagnostic for isoleucine. wvu.edu
Table: Predicted Major Fragment Ions for Protonated this compound ([M+H]⁺)
| Fragment Ion | Predicted m/z | Fragmentation Type | Notes |
|---|---|---|---|
| b₁ | 89.0 | Backbone | Corresponds to the beta-Alanine residue |
| y₁ | 132.1 | Backbone | Corresponds to the l-isoleucine residue |
| [M+H]⁺ - H₂O | 185.1 | Neutral Loss | Loss of a water molecule |
Terahertz (THz) Spectroscopy for Investigating Amino Acid and Peptide Dynamics
Terahertz (THz) spectroscopy, operating in the frequency range of 0.1 to 10 THz, is a valuable tool for probing the low-frequency collective vibrational modes of biomolecules. rsc.orgproquest.comresearchgate.net These vibrations, which include intermolecular hydrogen bond vibrations and torsional motions of the peptide backbone, are sensitive to the molecule's conformation and crystalline structure. acs.org
Raman Spectroscopy for Vibrational Analysis
Raman spectroscopy provides detailed information about the vibrational modes of a molecule and is highly sensitive to its chemical structure and conformation. researchgate.netnih.govnih.gov This technique is complementary to FTIR spectroscopy and is particularly useful for studying non-polar bonds and symmetric vibrations.
The Raman spectrum of this compound would be expected to show characteristic bands from both the beta-alanine and l-isoleucine residues, as well as from the peptide backbone. Studies on L-alanyl-L-alanine have provided assignments for the various vibrational modes in a similar dipeptide. nih.govnih.gov The FT-Raman spectrum of l-isoleucine shows its most intense peaks in the high wavenumber region. researchgate.net Analysis of the amide I and amide III bands can yield information about the secondary structure. Furthermore, low-frequency Raman bands can be assigned to the torsional vibration modes of the dipeptide structure. researchgate.net The application of Raman optical activity (ROA) can provide even finer details about the conformational structure and hydration of the dipeptide in solution. nih.govcas.czcas.cz
Table: Expected Characteristic Raman Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 2800-3000 | C-H stretching of methyl and methylene (B1212753) groups |
| ~1670 | Amide I (C=O stretch) |
| ~1450 | CH₂/CH₃ deformation |
| ~1270 | Amide III (C-N stretch and N-H bend) |
Advanced Microscopy for Supramolecular Assembly and Morphology
Field Emission Scanning Electron Microscopy (FESEM) for Microtube Formation
Field Emission Scanning Electron Microscopy (FESEM) is a high-resolution imaging technique that provides detailed topographical information about the surface of materials. researchgate.net It is particularly well-suited for visualizing the morphology of self-assembled peptide nanostructures.
In the context of dipeptides similar to this compound, such as Z-Ala–Ile, FESEM has been used to observe the formation of hollow microtubes. researchgate.net These images reveal that the microtubes can emanate from a surface and often exhibit a layered substructure at their tips. researchgate.net The high resolution of FESEM allows for the detailed characterization of the dimensions and surface features of these self-assembled structures. This technique is crucial for understanding how modifications to the peptide sequence and assembly conditions affect the resulting morphology of the nanostructures. researchgate.net
Atomic Force Microscopy (AFM) for Dipeptide Self-Assembly Investigations
Atomic Force Microscopy (AFM) is a powerful tool for investigating the self-assembly of peptides at the nanoscale in both air and liquid environments. mdpi.com It can provide three-dimensional topographical images of surfaces with very high resolution, enabling the direct visualization of individual self-assembled structures.
Studies on the self-assembly of Alanine-Isoleucine (Ala-Ile) dipeptides have utilized experimental methods that are well-suited for AFM analysis to observe the formation of aggregates. researchgate.netnih.gov AFM can be used to monitor the kinetics of peptide aggregation, from the initial formation of small oligomers to the growth of larger fibrillar structures. nih.gov The technique is sensitive to the morphology of the aggregates, allowing for the characterization of their height, width, and periodicity. researchgate.net By performing in-situ AFM, it is possible to observe the self-assembly process in real-time, providing valuable insights into the mechanisms of nucleation and growth of peptide nanostructures. mdpi.com
Computational and Theoretical Approaches in Beta Alanyl L Isoleucine Research
Molecular Dynamics (MD) Simulations for Conformational Analysis and Self-Assembly Mechanisms
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. For dipeptides, MD simulations provide critical insights into their conformational preferences and the mechanisms driving their self-assembly into larger supramolecular structures.
While direct MD simulation studies on beta-alanyl-l-isoleucine are not extensively documented in publicly available research, studies on the structurally similar dipeptide L-alanyl-L-isoleucine (Ala-Ile) offer a clear view of the methodology and the type of information that can be obtained. All-atom MD simulations have been employed to investigate the structural and conformational properties of Ala-Ile in different solvents, such as water and methanol. acs.orgfigshare.comnih.govresearchgate.net These simulations can predict how the dipeptide folds and interacts with its environment and with other dipeptide molecules.
Key findings from such simulations include:
Self-Assembly Propensity : MD simulations can quantify the tendency of dipeptides to aggregate. The potential of mean force (PMF), a measure of the free energy of interaction between molecules, can be calculated from simulations. For Ala-Ile in an aqueous solution, the PMF shows a significant attractive force, with a well-depth of approximately 12 kBT, indicating a strong tendency to self-assemble. acs.org
Effect of Environment : The choice of solvent and temperature can influence conformational behavior. However, for Ala-Ile, the effect of temperature on the self-assembled structures was found to be minimal within the range of 278 K to 300 K. figshare.comnih.gov
Comparative Analysis : The strength of self-assembly can be compared across different dipeptides. Based on various computational measures, the propensity for self-assembly in aqueous solutions for several dipeptides was determined to follow a specific order, highlighting the role of the amino acid side chains in driving these interactions. figshare.comnih.govresearchgate.net
Table 1: Comparative Self-Assembly Propensity of Dipeptides in Aqueous Solution This interactive table, based on findings from molecular dynamics simulations, ranks the self-assembly strength of four different dipeptides.
| Rank | Dipeptide | Relative Self-Assembly Propensity |
|---|---|---|
| 1 | Phenylalanyl-phenylalanine (Phe-Phe) | Strongest |
| 2 | Alanyl-isoleucine (Ala-Ile) | Strong |
| 3 | Alanyl-alanine (Ala-Ala) | Moderate |
| 4 | Isoleucyl-isoleucine (Ile-Ile) | Weakest |
Source: Adapted from multiple studies on dipeptide self-assembly. figshare.comnih.govresearchgate.net
These computational approaches, combining detailed atomistic simulations with experimental validation like scanning electron microscopy (SEM), provide a multi-scale understanding of dipeptide behavior from the molecular to the macroscopic level. acs.orgnih.govresearchgate.net
Quantum Chemical Calculations for Spectroscopic Data Interpretation and Intermolecular Interaction Energies
Quantum chemical calculations, based on the principles of quantum mechanics, offer a highly accurate way to investigate the electronic structure and energetic properties of molecules. These methods are crucial for interpreting experimental spectroscopic data and for calculating the energies of intermolecular interactions that govern molecular recognition and self-assembly.
For the constituent amino acids of this compound, quantum chemical methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) have been used to study their molecular structure and vibrational spectra. nih.gov
Key applications of these calculations include:
Spectroscopic Assignments : Theoretical calculations of vibrational frequencies are used to assign the peaks observed in experimental Fourier-transform infrared (FTIR) and Raman spectra. nih.gov By analyzing the potential energy distribution (PED), each calculated vibrational mode can be linked to specific motions of the molecule's atoms, such as stretching or bending of particular bonds. nih.govacs.org This allows for a detailed and accurate interpretation of the experimental spectra. nih.gov
Intermolecular Interaction Energies : Quantum chemistry is used to precisely calculate the energy of noncovalent interactions, such as hydrogen bonds and van der Waals forces, between molecules. acs.org This is essential for understanding the stability of different molecular conformations and the forces driving the formation of dimers and larger clusters.
Electronic Properties : Methods like Time-Dependent DFT (TD-DFT) are used to study electronic structure and to assign absorption bands in UV-visible spectra. nih.gov Other calculated properties, such as ionization energies and electron affinities, provide fundamental insights into the molecule's chemical reactivity. acs.org
Table 2: Quantum Chemical Methods and Their Applications in Amino Acid Research This interactive table summarizes common quantum chemical methods and their primary uses in studying molecules like beta-alanine (B559535) and isoleucine.
| Method | Application | Information Obtained |
|---|---|---|
| DFT (e.g., B3LYP) | Vibrational Spectroscopy | Calculated vibrational frequencies to aid interpretation of IR and Raman spectra. nih.gov |
| MP2 | Molecular Structure & Energy | Optimized molecular geometry and thermodynamic properties. nih.gov |
| TD-DFT | Electronic Spectroscopy | Electronic structure and assignment of UV-visible absorption bands. nih.gov |
| NBO Analysis | Chemical Bonding | Investigation of hydrogen bond formation and charge density. nih.gov |
Source: Based on computational studies of isoleucine and other amino acids. nih.gov
Kinetic Modeling of Dipeptide Reactions in Condensed Phases
Computational modeling is also applied to understand the kinetics of chemical reactions involving dipeptides, particularly in condensed phases like the solid state. One such reaction that has been studied for the related dipeptide L-alanyl-L-isoleucine is thermally induced cyclization, where the linear dipeptide transforms into a cyclic dipeptide. researchgate.netresearchgate.net
Kinetic analysis of this solid-state reaction involves heating the dipeptide and monitoring the transformation over time. By applying isoconversion kinetic approaches, researchers can determine key parameters that define the reaction's speed and mechanism without assuming a particular reaction model beforehand. researchgate.net
The key kinetic parameters obtained from these studies include:
Activation Energy (Ea) : The minimum energy required to initiate the cyclization reaction.
Arrhenius Factor (A) : Also known as the pre-exponential factor, it relates to the frequency of collisions in the correct orientation for the reaction to occur.
Reaction Order (n) : Describes how the reaction rate depends on the concentration of the reactant.
For the solid-state cyclization of L-alanyl-L-isoleucine, a kinetic model was developed and its parameters were determined. researchgate.net These studies are crucial for understanding the thermal stability of dipeptides and for the controlled synthesis of cyclic dipeptides, which may have different properties and applications than their linear counterparts. acs.orgnih.govnih.gov Comparing the kinetic parameters of L-alanyl-L-isoleucine with its reverse sequence, L-isoleucyl-L-alanine, helps elucidate the effect of the amino acid order on the cyclization reaction. researchgate.netresearchgate.net
Table 3: Kinetic Parameters for the Solid-State Cyclization of L-alanyl-L-isoleucine This interactive table presents the kinetic parameters determined for the thermal cyclization of a dipeptide structurally similar to the subject compound.
| Kinetic Parameter | Description | Value |
|---|---|---|
| Activation Energy (Ea) | Minimum energy for reaction | Specific values determined via isoconversion methods |
| Arrhenius Factor (A) | Frequency factor | Calculated based on experimental data |
| Reaction Model | Mathematical description of the reaction progress | Determined by comparing different kinetic models |
Note: Specific numerical values are highly dependent on the experimental conditions and the precise kinetic model applied, as detailed in the source research. researchgate.net
Systems Biology Approaches: Metabolic Pathway Modeling and Flux Analysis
Systems biology integrates experimental data with computational models to understand complex biological systems. In the context of this compound, this approach can be used to model its metabolic fate by examining the pathways of its constituent amino acids, beta-alanine and L-isoleucine (B559529). Metabolic pathway modeling and metabolic flux analysis (MFA) are key tools in this field. wikipedia.orgmdpi.com
MFA is an experimental technique used to quantify the rates (fluxes) of metabolic reactions within a cell or organism. wikipedia.org By using isotopically labeled molecules (e.g., with ¹³C), researchers can trace the path of atoms through the metabolic network and calculate the flow through different pathways. mdpi.com
Beta-Alanine Metabolism : Beta-alanine is a component of coenzyme A and is involved in the synthesis of pantothenic acid (Vitamin B5). In some organisms, it can be synthesized from isoleucine catabolism. nih.gov Studies have used isotopically labeled isoleucine and propionate (B1217596) to trace their metabolic conversion to beta-alanine, identifying the aminotransferases that catalyze the final step of its synthesis from malonate semialdehyde. nih.gov
Isoleucine and BCAA Flux : L-isoleucine is a branched-chain amino acid (BCAA). The metabolism of BCAAs is complex and involves multiple organs. Metabolic flux analysis in animal models, such as pigs, has been used to measure the net fluxes of BCAAs and their corresponding branched-chain keto acids (BCKAs) across the liver, portal-drained viscera (gut), kidney, and hindquarter (muscle). nih.gov
These studies reveal substantial inter-organ transport and metabolism. For instance, in the post-meal state, a significant portion of dietary isoleucine is taken up by the gut, while the muscle releases its keto acid, 3-methyl-2-oxovaleric acid (KMV), which is then taken up by the liver. nih.gov This detailed mapping of metabolic fluxes is crucial for understanding nutrient utilization and its impact on health. frontiersin.org
Table 4: Postprandial Net Fluxes of Isoleucine and its Keto Acid Across Organs This interactive table summarizes the inter-organ transport of isoleucine and its corresponding keto acid (KMV) after a meal, as determined by metabolic flux analysis in a porcine model.
| Compound | Portal-Drained Viscera (PDV) | Liver | Kidney | Hindquarter (Muscle) |
|---|---|---|---|---|
| Isoleucine (Ile) | Uptake | Uptake | Balance | Balance |
| 3-methyl-2-oxovaleric acid (KMV) | Balance | Uptake | Release | Release |
Note: "Uptake" indicates the organ consumes the compound from the blood, "Release" indicates the organ adds the compound to the blood, and "Balance" indicates no significant net flux. Data is qualitative based on quantitative flux analysis. nih.gov
By applying these systems biology approaches, researchers can build comprehensive models of amino acid metabolism, predicting how the introduction of a dipeptide like this compound would influence these complex, interconnected pathways.
Future Directions and Emerging Research Avenues
Exploration of Novel Biosynthetic Pathways for Sustainable Production
The sustainable and efficient production of beta-Alanyl-l-isoleucine is a primary focus for future research. A key strategy involves the exploration and engineering of novel biosynthetic pathways. Current research has identified that the precursor, beta-alanine (B559535), can be synthesized in plants from various sources, including uracil (B121893), spermidine (B129725), and propionate (B1217596). nih.gov Notably, studies have demonstrated a metabolic link between isoleucine and the synthesis of beta-alanine, suggesting a potential for streamlined biosynthetic routes. frontiersin.org
Future investigations will likely focus on elucidating and optimizing these pathways in microbial systems. Research has shown that isoleucine and propionyl-CoA can be converted into beta-alanine through the action of aminotransferase enzymes. nih.gov The identification and characterization of these and other novel enzymes will be crucial for developing cell-based factories for this compound production. By harnessing the metabolic machinery of microorganisms, it may be possible to create environmentally friendly and cost-effective manufacturing processes.
Development of Advanced Biocatalysts and Engineered Microorganisms for Enhanced Synthesis
To improve the efficiency of this compound synthesis, the development of advanced biocatalysts and engineered microorganisms is a critical research frontier. Biocatalysis, which utilizes enzymes or whole cells to drive chemical reactions, offers a green alternative to traditional chemical synthesis. acs.org Peptides themselves can act as biocatalysts, and their modular nature allows for fine-tuning of their catalytic activity. acs.org
The fermentation-based production of amino acids and their derivatives is a well-established field, with microorganisms like Corynebacterium glutamicum being a workhorse for producing amino acids such as L-isoleucine (B559529). nih.gov Metabolic engineering strategies are continuously being developed to enhance the production of target molecules. For the synthesis of beta-alanine, engineered E. coli strains have been developed to achieve high yields from sustainable feedstocks like glucose. frontiersin.org Future work will likely involve the co-expression of genes for both beta-alanine and L-isoleucine biosynthesis, along with the enzymes required for their ligation into the final dipeptide, within a single microbial host. This "one-pot" microbial synthesis approach could significantly streamline production and reduce costs.
Further Elucidation of Complex Biological Roles and Signaling Mechanisms
While the precise biological roles of this compound are not yet fully understood, research on related dipeptides provides a roadmap for future investigations. For instance, carnosine (beta-alanyl-l-histidine) is known to act as an intracellular pH buffer and may have roles in neurotransmission and calcium sensitivity in muscle fibers. nih.gov Given the structural similarity, it is plausible that this compound may possess analogous or unique biological activities.
Future research will need to explore the potential signaling pathways that this compound may modulate. Studies on beta-cells, for example, have identified numerous signaling pathways, such as those involving receptor tyrosine kinases and G-protein coupled receptors, that are crucial for their function and survival. nih.govnih.gov Investigating whether this compound interacts with these or other cellular signaling networks could reveal novel therapeutic targets for a range of conditions.
Innovations in High-Throughput Analytical Detection and Structural Characterization
Advancements in analytical techniques are essential for both the discovery of novel biological roles and the optimization of production processes for this compound. High-throughput screening methods are becoming increasingly powerful for the rapid analysis of large numbers of samples. nih.gov Mass spectrometry-based proteomics, for instance, allows for the large-scale characterization of proteins and peptides, and these techniques can be adapted for the sensitive detection and quantification of dipeptides like this compound in complex biological matrices. nih.gov
The precise structural characterization of this compound and its interactions with biological targets is also a key area for future research. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography can provide detailed atomic-level information about the conformation of the dipeptide and how it binds to proteins or other macromolecules. Furthermore, advanced chromatographic methods are being developed for the separation and identification of stereoisomers of amino acids like isoleucine, which will be crucial for ensuring the production of the desired biologically active form of this compound. jst.go.jp
Application of Artificial Intelligence and Machine Learning in Peptide Design and Functional Prediction
In the context of this compound, ML models could be trained to predict its potential interactions with specific protein targets, its metabolic stability, and its pharmacokinetic properties. nih.gov This in silico screening can significantly reduce the time and cost associated with traditional drug discovery pipelines. Furthermore, generative AI models can be used to design novel peptide analogs of this compound with enhanced activity, stability, or other desirable properties. The integration of AI and ML into the research workflow will undoubtedly be a key driver of future discoveries related to this and other dipeptides.
Q & A
Q. How can cross-disciplinary approaches enhance this compound research?
- Methodological Answer : Collaborate with computational chemists for molecular docking studies to predict peptide-target interactions. Partner with clinicians to validate findings in patient-derived samples (e.g., sputum from tuberculosis patients). Integrate systems biology approaches (e.g., network pharmacology) to map multi-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
